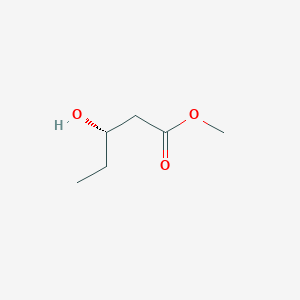
(S)-Methyl 3-Hydroxypentanoate
Overview
Description
(S)-Methyl 3-hydroxypentanoate, also known as (S)-3-hydroxy-3-methylpentanoic acid, is a five-carbon monocarboxylic acid that is widely used in scientific research. It is a key intermediate in the synthesis of many compounds and is used in a variety of applications, including chromatography, spectroscopy, and enzymology.
Scientific Research Applications
Catalysis and Chemical Synthesis : A. Matsuda (1973) explored the cobalt carbonyl-catalyzed hydroesterification of butadiene, demonstrating the potential of such reactions in synthesizing esters like methyl 3-pentenoate, which is structurally related to (S)-Methyl 3-Hydroxypentanoate (Matsuda, 1973).
Biomaterials and Tissue Engineering : Chen and Wu (2005) discussed the applications of polyhydroxyalkanoates (PHAs) in medical devices and tissue engineering. PHAs, including polymers like poly 3-hydroxybutyrate and its copolymers, are related to hydroxyalkanoates like (S)-Methyl 3-Hydroxypentanoate and demonstrate significant potential in developing various medical applications (Chen & Wu, 2005).
Pharmaceutical Applications : Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes, using compounds structurally similar to (S)-Methyl 3-Hydroxypentanoate, for potential use as anticancer drugs. This study highlights the relevance of such compounds in developing new pharmaceuticals (Basu Baul et al., 2009).
Food and Beverage Industry : Lytra et al. (2012) investigated the organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, which is structurally related to (S)-Methyl 3-Hydroxypentanoate. This research provides insights into how similar compounds contribute to the aroma and taste in food products (Lytra et al., 2012).
Organic Synthesis and Stereochemistry : Chu et al. (1992) demonstrated the use of optically active organoiron complexes in the synthesis of compounds like 2R,3S-methyl 3-hydroxypentanoate, closely related to (S)-Methyl 3-Hydroxypentanoate. This research is crucial for understanding stereochemistry in organic synthesis (Chu et al., 1992).
Enzymatic Resolution and Biocatalysis : García-Urdiales et al. (2009) studied the enzymatic resolution of methyl (±)-3-hydroxypentanoate using Candida antarctica lipase B. This research provides insights into the biocatalytic potential of enzymes in resolving chiral compounds related to (S)-Methyl 3-Hydroxypentanoate (García-Urdiales et al., 2009).
properties
IUPAC Name |
methyl (3S)-3-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437811 | |
| Record name | Methyl (S)-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-Hydroxypentanoate | |
CAS RN |
42558-50-9 | |
| Record name | Methyl (S)-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

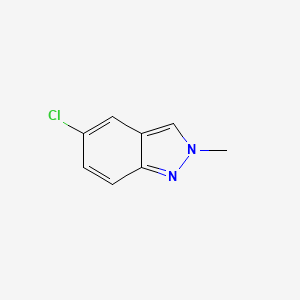
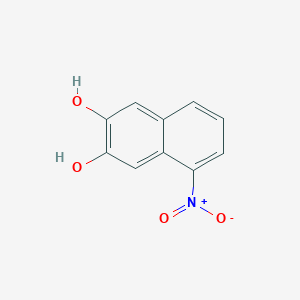

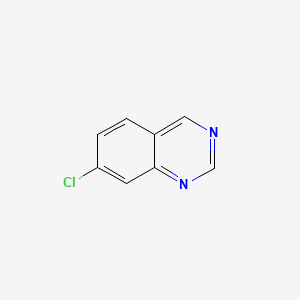
![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)
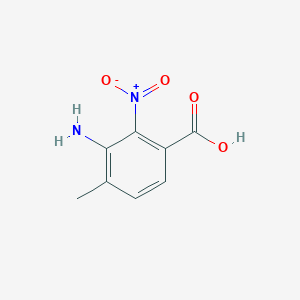
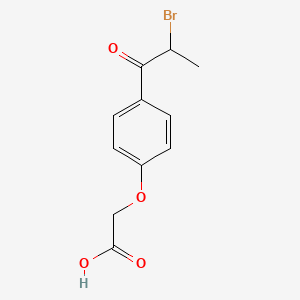
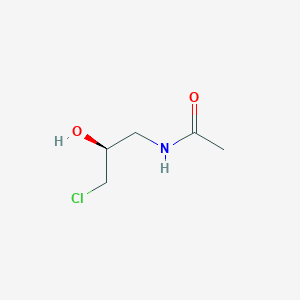
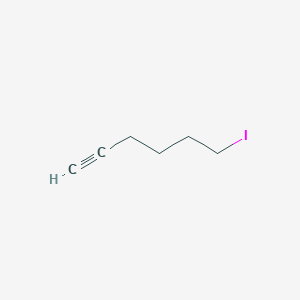
![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)
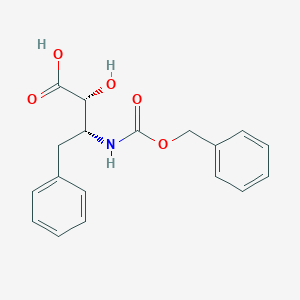
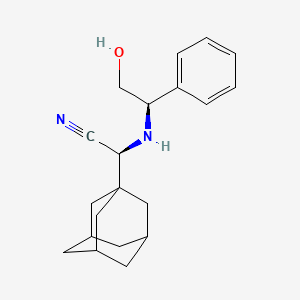
![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)